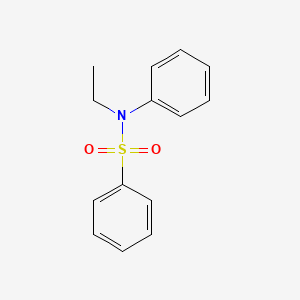

N-ethyl-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

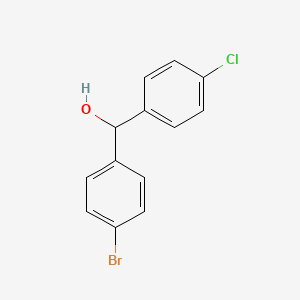

“N-ethyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is also known by other names such as “2-Amino-N-ethyl-N-phenylbenzenesulfonamide” and "2-Amino-N-ethylbenzenesulfonanilide" .

Molecular Structure Analysis

The molecular structure of “N-ethyl-N-phenylbenzenesulfonamide” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 261.34 .Physical And Chemical Properties Analysis

“N-ethyl-N-phenylbenzenesulfonamide” has a molecular weight of 261.34 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results.Applications De Recherche Scientifique

Subheading Crystalline Structure and Chiral Discrimination

Aromatic sulfonamides, including N-ethyl-N-phenylbenzenesulfonamide, exhibit unique hydrogen bonding patterns, crucial in determining their crystalline structures and properties. The study by Kikkawa et al. (2019) emphasizes the characteristic (+)- or (−)-synclinal conformations in N-Phenylbenzenesulfonamides, influencing the orientation of aromatic rings. A systematic analysis revealed intricate hydrogen bonding patterns, categorized into Dimeric, Zigzag, Helical, and Straight patterns, all retaining the synclinal conformation. Intriguingly, these patterns have implications on chiral crystallization, demonstrating the complex intermolecular interactions and their effects on structural formation and properties (Kikkawa et al., 2019).

Synthesis and Applications in Organic Chemistry

Subheading Electrophilic Cyanation and Structure-Activity Relationship

N-ethyl-N-phenylbenzenesulfonamide serves as a pivotal reagent in organic synthesis. Anbarasan et al. (2011) introduced its use as a benign electrophilic cyanation reagent. This application is significant in synthesizing various benzonitriles from (hetero)aryl bromides, proving its versatility and efficiency in producing key pharmaceutical intermediates. The ability to chemoselectively cyanate dibromoarenes further highlights its utility in organic synthesis (Anbarasan et al., 2011). Additionally, Mun et al. (2012) explored the structure-activity relationship of arylsulfonamide analogs, including N-ethyl-N-phenylbenzenesulfonamide, in the context of cancer therapeutics. Their work delves into the chemical modifications and structural motifs crucial for optimizing pharmacological properties, indicating the compound's potential in medicinal chemistry (Mun et al., 2012).

Spectroscopic and Computational Analysis

Subheading Molecular Structure and Antimicrobial Activity

Govindarasu et al. (2014) conducted a comprehensive study involving the synthesis, spectral analysis (FTIR, FT-Raman, UV, NMR), and computational analysis (DFT, NBO) of N-phenylbenzenesulfonamide. Their research provides detailed insights into the molecular structure, hyperpolarizability, and electronic properties, offering a profound understanding of the molecule's chemical behavior. Furthermore, the thermodynamic properties and their temperature dependence were explored, revealing the compound's stability and potential applications (Govindarasu et al., 2014). In another study, Eren et al. (2018) characterized a disulfonimide derivative, highlighting its structural features through spectroscopic and quantum chemical methods. The antimicrobial activity against various bacterial and fungal species was evaluated, showing its significance in biomedical applications (Eren et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-15(13-9-5-3-6-10-13)18(16,17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKIASZHUKYNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide](/img/structure/B2387762.png)

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)